1-methyl-D-Proline
Overview
Description
1-Methyl-D-Proline is a derivative of the amino acid proline, where a methyl group is attached to the nitrogen atom of the pyrrolidine ring. This modification imparts unique properties to the compound, making it a valuable subject of study in various scientific fields. Proline itself is a non-polar amino acid that plays a crucial role in protein structure and function. The methylation of proline can influence its chemical behavior and biological activity.
Mechanism of Action
Target of Action
1-Methyl-D-Proline, also known as ®-1-methylpyrrolidine-2-carboxylic acid, is an analogue of the naturally occurring amino acid, L-Proline . Proline and its analogues have multifaceted roles in cell biology . They are precursors of extracellular collagens, antimicrobial peptides, salivary proteins, and cornifins . They also act as an energy source for pathogenic bacteria, protozoan parasites, and metastatic cancer cells . Furthermore, they are antistress molecules and modulators of cell signaling pathways .
Mode of Action
This compound, like L-Proline and D-Proline, is often used as an asymmetric organocatalyst for a variety of organic reactions . It has one basic and one acidic center, which allows it to interact with its targets and cause changes . For instance, acting as an enantioselective organocatalyst, L-Proline makes possible the synthesis of therapeutically active enantiopure drugs .
Biochemical Pathways
Proline metabolism impacts beneficial tissue regeneration, but also contributes to the progression of devastating pathologies such as fibrosis and metastatic cancer . Proline oxidation induces the OxyR regulon of Escherichia coli, Akt pathway in human cells, and the MAPK pathway .
Result of Action
The result of this compound’s action can vary depending on the context. As an organocatalyst, it can facilitate the synthesis of various compounds . In biological systems, it can influence cell signaling pathways and contribute to various physiological and pathological processes .
Biochemical Analysis
Biochemical Properties
1-Methyl-D-Proline, like proline, is likely to play a role in protein structure and function due to its conformational rigidity It may interact with various enzymes, proteins, and other biomolecules, influencing their structure and function
Cellular Effects
The effects of this compound on cellular processes are not well-documented. Given its structural similarity to proline, it may influence cell function in similar ways. For instance, proline has been shown to play a role in cellular redox homeostasis and energy production . It’s also involved in new protein synthesis and pathogenic processes . It’s plausible that this compound may have similar effects, but this requires experimental validation.
Molecular Mechanism
Proline has been shown to influence protein structure due to its unique cyclic structure . It’s possible that this compound, due to its structural similarity to proline, may exert its effects at the molecular level through similar mechanisms. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Proline metabolism involves several subcellular compartments and contributes to the redox balance of the cell . It’s plausible that this compound may be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-D-Proline can be synthesized through several methods. One common approach involves the conversion of proline to its methylated derivative. The process typically includes:
Conversion with Chloral: Proline is reacted with chloral to form a trichloromethyloxazolidinone intermediate.
Methylation: The intermediate is then methylated using methyl bromide or methyl iodide.
Hydrolysis: The final step involves hydrolysis with aqueous hydrochloric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Chemical Reactions Analysis
1-Methyl-D-Proline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding keto derivatives.
Reduction: Reduction reactions can yield different proline derivatives with altered functional groups.
Substitution: The compound can participate in substitution reactions, where the methyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto-proline derivatives, while reduction can produce various hydroxyproline analogs .
Scientific Research Applications
1-Methyl-D-Proline has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in protein folding and stability.
Medicine: Research explores its potential as a therapeutic agent, particularly in the design of peptidomimetics.
Industry: It is utilized in the production of pharmaceuticals and as a catalyst in asymmetric synthesis
Comparison with Similar Compounds
1-Methyl-D-Proline can be compared with other proline analogs such as:
Trans-4-Hydroxyproline: Known for its role in collagen stability.
Cis-4-Hydroxyproline: Used in the synthesis of pharmaceuticals.
L-Azetidine-2-Carboxylic Acid: A toxic analog with applications in studying protein folding.
Uniqueness: this compound’s unique methylation provides distinct steric and electronic properties, making it valuable in specific catalytic and synthetic applications .
By understanding the detailed aspects of this compound, researchers can harness its potential in various scientific and industrial fields
Properties
IUPAC Name |
(2R)-1-methylpyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLQUGTUXBXTLF-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357529 | |
Record name | 1-methyl-D-Proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58123-62-9 | |
Record name | 1-methyl-D-Proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-1-methylpyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.